molecular formula C24H27N3O2S B2732669 2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide CAS No. 901231-84-3

2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide

Cat. No.: B2732669
CAS No.: 901231-84-3
M. Wt: 421.56
InChI Key: ARFHRYPEQJUOHS-UHFFFAOYSA-N
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Description

This compound features a 1H-imidazole core substituted at positions 2 and 5 with 4-methylphenyl groups. A thioether linkage connects the imidazole ring to an acetamide moiety, which is further modified with a tetrahydrofuran-2-ylmethyl group.

Properties

IUPAC Name

2-[[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2S/c1-16-5-9-18(10-6-16)22-24(27-23(26-22)19-11-7-17(2)8-12-19)30-15-21(28)25-14-20-4-3-13-29-20/h5-12,20H,3-4,13-15H2,1-2H3,(H,25,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFHRYPEQJUOHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC=C(C=C3)C)SCC(=O)NCC4CCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the imidazole core. One common approach is the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed reactions

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring consistent quality and yield. This might involve the use of continuous flow reactors and advanced purification techniques to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of the thioacetamide group to a sulfoxide or sulfone.

  • Reduction: : Reduction of the imidazole ring or the phenyl groups.

  • Substitution: : Replacement of the thioacetamide group with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Using nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Reduced imidazole derivatives or phenyl groups.

  • Substitution: : Various functionalized derivatives depending on the substituent used.

Scientific Research Applications

  • Chemistry: : As a building block for the synthesis of more complex molecules.

  • Biology: : Studying the biological activity of imidazole derivatives.

  • Medicine: : Investigating potential therapeutic uses, such as antimicrobial or anti-inflammatory properties.

  • Industry: : Use in the development of new materials or catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological target. For example, if it acts as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Structural Analogues from Triazine-Sulfonamide Derivatives ()

Compounds such as 2-[(4-amino-6-N-substituted-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide share a thioether linkage and heterocyclic cores. Key differences include:

  • Substituents : The target compound’s 4-methylphenyl groups contrast with the chloro-methylbenzenesulfonamide and trifluoromethylbenzyl groups in triazine derivatives. These substituents influence lipophilicity and target affinity.
  • Synthetic Routes : The triazine derivatives are synthesized via cyclocondensation of biguanides, whereas the target compound’s synthesis likely involves imidazole-thioether coupling, as inferred from structural analogs .

Table 1: Structural Comparison

Feature Target Compound Triazine-Sulfonamide Derivatives (e.g., compound 27)
Core Heterocycle 1H-imidazole 1,3,5-triazin-2-yl
Thioether Linkage Present Present
Key Substituents 4-methylphenyl, tetrahydrofuran Chloro-methylbenzenesulfonamide, trifluoromethyl
Confirmed Structural Analysis Not reported X-ray crystallography (e.g., compound 27)
Platinum-Imidazole Complex ()

The platinum-containing compound bis{2-[2,5-bis(pyridin-2-yl)-1H-imidazol-4-yl]pyridinium} tetracyanidoplatinate(II) tetrahydrate shares an imidazole core but differs in coordination geometry and supramolecular interactions:

  • Coordination Chemistry : The platinum complex utilizes imidazole and pyridine groups for metal coordination, enabling catalytic or electronic applications. The target compound lacks such metal-binding motifs.
  • Hydrogen-Bonding Networks : The platinum complex forms extensive O–H···N and C–H···O interactions, stabilizing its crystal lattice. The target compound’s tetrahydrofuran group may participate in similar interactions, but its packing behavior is unreported .

Table 2: Supramolecular Properties

Property Target Compound Platinum-Imidazole Complex
Hydrogen-Bonding Donors Likely N–H (imidazole), O (THF) O–H (water), N–H (imidazolium)
Crystal Packing Analysis Not reported 3D network via O–H···O/N
Potential Applications Medicinal chemistry (inferred) Materials science, catalysis

Biological Activity

The compound 2-{[2,5-bis(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide (CAS Number: 901231-84-3) is a novel imidazole derivative that has garnered interest for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C24H27N3O2SC_{24}H_{27}N_{3}O_{2}S with a molecular weight of 421.6 g/mol. The structure features a thioether linkage and an imidazole ring which are critical for its biological activity.

PropertyValue
Molecular FormulaC24H27N3O2SC_{24}H_{27}N_{3}O_{2}S
Molecular Weight421.6 g/mol
CAS Number901231-84-3

Anticancer Activity

Recent studies have indicated that imidazole derivatives exhibit significant anticancer activity. For instance, research involving similar compounds has shown promising results against various cancer cell lines:

  • Cytotoxicity Studies : In vitro studies using MTT assays demonstrated that compounds structurally related to our target exhibit cytotoxic effects against colon (HT-29) and breast (MCF-7) carcinoma cell lines. Notably, some derivatives showed higher efficacy against HT-29 cells compared to MCF-7 cells .
  • Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to induce apoptosis in cancer cells. This is typically assessed through DNA fragmentation assays and analysis of DNA synthesis inhibition .
  • Case Studies : A specific study found that certain imidazole derivatives led to significant cytotoxicity and DNA fragmentation in HT-29 cells, suggesting that the presence of the imidazole ring is crucial for their action .

Mechanistic Insights

The mechanism by which this compound exerts its effects may involve:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cancer cell proliferation.
  • Receptor Interactions : The imidazole moiety can interact with various receptors, potentially influencing signaling pathways related to cell growth and apoptosis .

Comparative Analysis

To better understand the biological activity of this compound, we can compare it with other known imidazole derivatives:

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
This compoundHT-29TBDInduces apoptosis
Imidazole Derivative AMCF-7TBDInhibits DNA synthesis
Imidazole Derivative BHT-29TBDEnzyme inhibition

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